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Compound of Interest

Compound Name: Forrestiacids J

Cat. No.: B15139399 Get Quote

Introduction

Forrestiacid J is a naturally occurring hybrid molecule, categorized as a [4 + 2]-type triterpene–

diterpene adduct. It is isolated from the vulnerable conifer Pseudotsuga forrestii. This

compound, along with its analogs such as Forrestiacids A, B, and K, has garnered significant

interest within the research community for its notable biological activities. Primarily, Forrestiacid

J has been identified as a potent inhibitor of ATP-citrate lyase (ACL), an essential enzyme in

cellular metabolism. The unique chemical structure of Forrestiacid J, featuring a rare

bicyclo[2.2.2]octene motif, is believed to be crucial for its bioactivity. These characteristics

position Forrestiacid J as a promising candidate for further investigation in drug development,

particularly for metabolic disorders and oncology.

Biological Activity

The principal mechanism of action identified for Forrestiacid J and its related compounds is the

inhibition of ATP-citrate lyase (ACL). ACL is a critical enzyme that links carbohydrate

metabolism to the synthesis of fatty acids and cholesterol by converting citrate into acetyl-CoA

in the cytoplasm. The inhibition of ACL is a validated therapeutic strategy for managing

hyperlipidemia and has also shown potential in cancer therapy, as many tumor cells rely on de

novo lipogenesis for their growth and proliferation.

Forrestiacid J and its analogs have demonstrated significant inhibitory effects on ACL in

biochemical assays.[1][2] Forrestiacid J is part of a group of isolates that have shown

remarkable inhibition of ATP-citrate lyase (ACL), with IC50 values in the micromolar range.[1][2]
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While direct anticancer and anti-inflammatory data for Forrestiacid J is not extensively detailed

in the reviewed literature, related compounds from the same chemical class and plant source

have exhibited these properties. For instance, other forrestiacids have shown efficacy against

various human cancer cell lines, including A549, MCF7, HCT116, RKO, and HepG2.[1]

Additionally, anti-inflammatory activity has been observed in RAW 264.7 macrophage and BV2

microglial cells for similar compounds.[1]

Quantitative Data Summary
The following table summarizes the reported inhibitory activity of Forrestiacid J and related

compounds against ATP-citrate lyase (ACL).

Compound Target IC50 (μM) Source(s)

Forrestiacid J ACL 1.8 - 11 [1][2]

Forrestiacid K ACL 1.8 - 11 [1][2]

Forrestiacid A ACL < 5 [3][4]

Forrestiacid B ACL < 5 [3][4]

Experimental Protocols
1. ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol outlines a typical enzymatic assay to evaluate the inhibitory effect of Forrestiacid

J on ACL activity.

Materials:

Human recombinant ACL enzyme

ATP, Coenzyme A (CoA), Citrate

Malate dehydrogenase (MDH)

NADH
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Test compound (Forrestiacid J)

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a stock solution of Forrestiacid J in a suitable solvent (e.g., DMSO).

In a 96-well microplate, add the assay buffer.

Add varying concentrations of Forrestiacid J to the wells. Include a positive control (a known

ACL inhibitor like BMS-303141) and a negative control (solvent only).[3]

Add the ACL enzyme to all wells and incubate for a specified period at room temperature to

allow for compound-enzyme interaction.

Initiate the enzymatic reaction by adding a substrate mixture containing ATP, CoA, and

citrate.

Simultaneously, add the coupling enzyme system (MDH and NADH). The conversion of

oxaloacetate (a product of the ACL reaction) to malate by MDH is coupled to the oxidation of

NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

Calculate the rate of reaction for each concentration of Forrestiacid J.

Determine the IC50 value by plotting the percentage of ACL inhibition against the logarithm

of the Forrestiacid J concentration.

2. De Novo Lipogenesis Assay in HepG2 Cells

This protocol describes a cell-based assay to assess the impact of Forrestiacid J on the

synthesis of new lipids in a human liver cancer cell line.

Materials:
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HepG2 cells

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Forrestiacid J

[¹⁴C]-labeled acetate

Lysis buffer

Scintillation cocktail

Scintillation counter

Procedure:

Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable

confluency.

Treat the cells with various concentrations of Forrestiacid J for a predetermined duration.

Following the treatment, add [¹⁴C]-labeled acetate to the culture medium and incubate for a

few hours. This allows the cells to incorporate the labeled acetate into newly synthesized

fatty acids and cholesterol.

Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated [¹⁴C]-

acetate.

Lyse the cells using a suitable lysis buffer.

Extract the total lipids from the cell lysate.

Measure the radioactivity of the lipid extracts using a scintillation counter.

The amount of incorporated [¹⁴C]-acetate is proportional to the rate of de novo lipogenesis.

Normalize the radioactivity counts to the total protein content of each sample.
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Analyze the data to determine the effect of Forrestiacid J on lipogenesis.[3]
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Caption: Forrestiacid J inhibits ATP-Citrate Lyase (ACL), blocking lipogenesis.

Experimental Workflow for ACL Inhibition Assay
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Caption: Workflow for determining the IC50 of Forrestiacid J on ACL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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